REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4](O)=O.C(OC(=O)C)(=[O:13])C.C(O)(=O)C>N1C=CC=CC=1>[CH3:1][N:2]1[CH2:3][CH2:4][O:10][C:8](=[O:9])[C:7]1=[O:13]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
274.9 μL
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred until the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom flask equipped with a PTFE-coated magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was capped with a rubber septum which
|
Type
|
CUSTOM
|
Details
|
was lowered into a preheated 70° C.
|
Type
|
CUSTOM
|
Details
|
dark orange (about 1.5 h)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
were then removed by vacuum distillation (37° C. to 42° C. at 30 Torr)
|
Type
|
CUSTOM
|
Details
|
The resulting brown-black liquid was azeotroped three times with toluene (50 mL)
|
Type
|
CUSTOM
|
Details
|
to remove residual acetic acid
|
Type
|
ADDITION
|
Details
|
To this flask was added enough diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the crude N-methyl morpholine dione product (˜400 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a black-brown precipitate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting pale yellow solid was then recrystallized from a minimum amount of hot diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C(OCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 131 mmol | |
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |